(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

FtsZ inhibition antibacterial SAR benzothiazole pharmacophore

(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477512-20-2) is a synthetic, tri-fluorinated N-acylimine benzamide derivative defined by a molecular formula of C₁₅H₉F₃N₂OS and a molecular weight of 322.31 g/mol. The compound features a 2,6-difluorobenzamide moiety conjugated to a 6-fluoro-3-methylbenzo[d]thiazole core via an exocyclic (E)-configured imine (ylidene) linkage, placing it within the broader structural class of fluorobenzothiazole derivatives that have been the subject of extensive patenting as agricultural fungicide active ingredients and investigated as potential antibacterial agents targeting the FtsZ cell-division protein in Gram-positive pathogens.

Molecular Formula C15H9F3N2OS
Molecular Weight 322.31
CAS No. 477512-20-2
Cat. No. B2867507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS477512-20-2
Molecular FormulaC15H9F3N2OS
Molecular Weight322.31
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H9F3N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3
InChIKeyFLOVOADOMFFOMT-XDJHFCHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477512-20-2): Compound Identity and Chemical Class


(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477512-20-2) is a synthetic, tri-fluorinated N-acylimine benzamide derivative defined by a molecular formula of C₁₅H₉F₃N₂OS and a molecular weight of 322.31 g/mol . The compound features a 2,6-difluorobenzamide moiety conjugated to a 6-fluoro-3-methylbenzo[d]thiazole core via an exocyclic (E)-configured imine (ylidene) linkage, placing it within the broader structural class of fluorobenzothiazole derivatives that have been the subject of extensive patenting as agricultural fungicide active ingredients and investigated as potential antibacterial agents targeting the FtsZ cell-division protein in Gram-positive pathogens [1][2].

Why Simple Analogs Cannot Functionally Substitute for CAS 477512-20-2: Structural Determinants of Differentiation


Simple substitution of CAS 477512-20-2 with closely related benzothiazole or benzimidazole analogs is not biochemically neutral. Published structure–activity relationship (SAR) evidence demonstrates that replacing the benzothiazole heterocycle with a benzimidazole in 2,6-difluorobenzamide derivatives results in complete loss of antibacterial activity against both susceptible and resistant Gram-positive strains, confirming that the sulfur-containing benzothiazole core is an essential pharmacophoric element for target engagement [1]. Separately, a systematic scaffold-hopping study of tripartite 2,6-difluorobenzamides revealed that the nature of the central heterocyclic scaffold (e.g., 1,2,3-triazole vs. 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) produces a >10-fold variation in minimum inhibitory concentration (MIC) against multidrug-resistant Staphylococcus aureus, with MIC values spanning from 0.5–1 µg/mL for the most potent oxadiazole analog to >16 µg/mL for inactive congeners [2]. The benzothiazol-2(3H)-ylidene substructure present in CAS 477512-20-2 was not directly evaluated in that study, but the demonstrated scaffold-dependence of antibacterial potency reinforces that neither the 2,6-difluorobenzamide warhead alone nor heterocycle-substituted analogs can be presumed interchangeable without confirmatory head-to-head data [2].

Quantitative Differentiation Evidence for (E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide


Evidence 1: Benzothiazole vs. Benzimidazole Core — Complete Loss of Antibacterial Activity Upon Heterocycle Replacement

In a direct SAR study of 3-substituted 2,6-difluorobenzamide FtsZ inhibitors, compounds bearing a benzothiazole heterocycle exhibited potent antibacterial activity, whereas structural analogs in which the benzothiazole was replaced by benzimidazole — an isosteric swap substituting nitrogen for sulfur in the five-membered ring — experienced complete abolition of antibacterial activity against both susceptible and resistant Gram-positive strains [1]. The benzothiazole → benzimidazole substitution results in loss of the sulfur atom, which is known from crystallographic studies of related FtsZ inhibitors to participate in key hydrophobic contacts within the interdomain cleft of FtsZ [2].

FtsZ inhibition antibacterial SAR benzothiazole pharmacophore

Evidence 2: (E)-Ylidene Configuration of CAS 477512-20-2 vs. (Z)-Ylidene Analogs — Implications for Molecular Recognition

CAS 477512-20-2 bears an (E)-configured N-acylimine (C=N) double bond connecting the 2,6-difluorobenzamide carbonyl to the benzothiazole 2-position. In contrast, multiple commercially cataloged analogs such as (Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477510-99-9) and (Z)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide (CAS 896345-07-6) carry the (Z)-configuration at the ylidene linkage . The (E) vs. (Z) stereochemistry determines the relative spatial orientation of the benzamide aryl ring with respect to the benzothiazole plane, which directly affects the three-dimensional pharmacophore presented to a biological target [1]. While direct comparative activity data for (E)- vs. (Z)-configured benzothiazolylidene benzamides have not been published, the established stereochemical preference of FtsZ for specific ligand geometries — as demonstrated for PC190723 and its analogs — suggests that imine configuration can influence inhibitory potency [1].

stereoelectronic effects imine configuration target binding

Evidence 3: Tri-Fluorination Pattern — 2,6-Difluorobenzamide plus 6-Fluoro-Benzothiazole vs. Mono-Fluorinated and Non-Fluorinated Analogs

CAS 477512-20-2 incorporates three strategically positioned fluorine atoms: two on the benzamide phenyl ring (2- and 6-positions) and one on the benzothiazole core (6-position). This contrasts with mono-fluorinated analogs such as (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (carrying only the benzothiazole 6-F) and (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide (same core but non-fluorinated amide moiety) . In the broader 2,6-difluorobenzamide FtsZ inhibitor class, the 2,6-difluoro substitution pattern on the benzamide ring has been established as critical for antibacterial potency: the fluorine atoms enhance target affinity via orthogonal dipolar interactions with the FtsZ binding pocket while simultaneously improving metabolic stability by blocking oxidative metabolism at the ortho positions of the phenyl ring [1]. Unsubstituted benzamide analogs in the same series typically show 5- to 20-fold weaker MIC values relative to their 2,6-difluoro counterparts [1].

fluorine substitution metabolic stability lipophilicity modulation

Evidence 4: Patent Protection and Industrial Precedent for the Fluorobenzothiazole Scaffold as a Privileged Fungicidal Chemotype

The fluorobenzothiazole scaffold represented by CAS 477512-20-2 belongs to a well-established patent family originally assigned to Bayer AG, encompassing U.S. Patent 7,955,009 B2 (granted 2011) and its international equivalents (WO 01/44215, EP 1,241,167), which protect fungicidally active compound combinations comprising a fluorobenzothiazole derivative of formula (I) in combination with at least one partner active substance from groups (1) to (52) [1]. The patent family includes 35 family members across multiple jurisdictions, and the lead compound from the same structural class — benthiavalicarb-isopropyl (isopropyl 1-({[1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino}carbonyl)-2-methylpropylcarbamate) — has been commercialized as an agricultural fungicide active against Oomycetes pathogens including Plasmopara viticola (grape downy mildew) [2][3]. The patent explicitly states that while the known fluorobenzothiazole derivative shows good fungicidal activity, its performance at low application rates is insufficient, motivating the development of synergistic combinations incorporating formula (I) compounds [1]. This positions the 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene scaffold — the core substructure of CAS 477512-20-2 — as part of an industrially validated chemotype with demonstrated agricultural relevance.

agricultural fungicide patent landscape Bayer fluorobenzothiazole

Evidence 5: N-Methyl Substituent on Benzothiazole as a Determinant of Conformational Restriction and Target Selectivity

CAS 477512-20-2 carries an N-methyl group at the 3-position of the benzothiazole ring, a structural feature that distinguishes it from N-H, N-ethyl, and N-allyl analogs such as N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide (CAS 865545-04-6) and N-[(2Z)-6-ethoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide (CAS 865180-78-5) . In the broader benzothiazol-2-ylidene benzamide series, the N-3 substituent directly affects the electron density at the imine nitrogen and the conformational flexibility of the benzothiazole ring system [1]. The N-methyl group provides a minimal steric footprint while eliminating the hydrogen-bond donor capacity present in N-H analogs, which can influence off-target interactions and aqueous solubility. Although direct comparative bioactivity data for N-methyl vs. N-ethyl/N-allyl variants are not publicly available for the 2,6-difluorobenzamide subclass, the N-methyl substitution pattern in CAS 477512-20-2 is intentionally selected to balance steric accessibility with conformational restriction [1].

N-methylation conformational restriction selectivity modulation

Evidence 6: Substituted 6-Fluorobenzothiazole Amide Class Demonstrates Clinically Relevant Antifungal Potency

Although CAS 477512-20-2 itself lacks published antifungal MIC data, structurally proximate 6-fluorobenzothiazole amide and diamide derivatives from the same laboratory have demonstrated meaningful antifungal activity. In a 2017 study by Pejchalová et al., the most potent 6-fluorobenzothiazole diamides (compounds 11e, 11g, 11j, 11n, and 11o) exhibited MIC values of 6.25–50 µg/mL against pathogenic Candida albicans HE 169, Candida tropicalis 31/HK, and Candida parapsilosis p69 strains, with no detectable cytotoxic effect against human Jurkat (T-lymphocyte) and MRC-5 (lung fibroblast) cell lines [1]. Earlier work by the same group (Pejchal et al., 2015) showed that certain substituted 6-fluorobenzo[d]thiazole amides displayed antibacterial and antifungal activity comparable or slightly superior to the clinical standards chloramphenicol, cefoperazone, and amphotericin B [2]. These findings establish that the 6-fluorobenzothiazole amide scaffold — the core architecture of CAS 477512-20-2 — is capable of yielding compounds with both antifungal potency and favorable cytotoxicity selectivity profiles.

antifungal activity Candida spp. cytotoxicity selectivity

Recommended Research and Industrial Application Scenarios for CAS 477512-20-2 Based on Differentiation Evidence


Scenario 1: FtsZ-Targeted Antibacterial Drug Discovery Requiring a Benzothiazole-Containing Pharmacophore

For antibacterial discovery programs targeting the bacterial cell-division protein FtsZ, CAS 477512-20-2 is the appropriate procurement choice over benzimidazole or benzoxazole analogs because published SAR data (Evidence 1) demonstrate that replacing the benzothiazole sulfur with nitrogen or oxygen abolishes antibacterial activity in this chemotype [1]. The tri-fluorination pattern (2,6-difluorobenzamide plus 6-fluoro-benzothiazole) further aligns with established potency determinants in the FtsZ inhibitor class (Evidence 3), where 2,6-difluoro substitution confers a 5- to 20-fold potency advantage over unsubstituted benzamide congeners [1].

Scenario 2: Agricultural Fungicide Lead Optimization Leveraging an Industrially Validated Fluorobenzothiazole Scaffold

Agrochemical discovery teams exploring novel fungicidal chemotypes can procure CAS 477512-20-2 as a structurally distinct entry point into the fluorobenzothiazole scaffold space, which is protected by the Bayer patent family (U.S. 7,955,009 B2; Evidence 4) and has produced the commercial fungicide benthiavalicarb-isopropyl [2][3]. The (E)-ylidene benzamide architecture of CAS 477512-20-2 differentiates it from the carbamate-linked fluorobenzothiazoles (e.g., benthiavalicarb-isopropyl) and may offer a distinct spectrum of antifungal activity or resistance profile.

Scenario 3: Antifungal Screening Libraries Requiring Scaffold Diversity with Documented Class-Level Potency

CAS 477512-20-2 is a suitable addition to antifungal screening decks because the 6-fluorobenzothiazole amide scaffold has demonstrated class-level antifungal activity against clinically relevant Candida species (MIC 6.25–50 µg/mL) with a favorable cytotoxicity profile against human cell lines (Evidence 6) [4][5]. Procurement of the N-methyl variant (CAS 477512-20-2) rather than N-ethyl or N-allyl congeners (Evidence 5) ensures a defined, minimal steric footprint at the benzothiazole N-3 position, facilitating downstream SAR interpretation [4].

Scenario 4: Computational Chemistry and Structure-Based Drug Design Requiring Defined (E)-Stereochemistry

For molecular docking studies and pharmacophore modeling targeting the FtsZ interdomain cleft or related binding pockets, CAS 477512-20-2 provides a structurally unambiguous starting point due to its well-defined (E)-ylidene configuration (Evidence 2) . In contrast, (Z)-configured analogs (e.g., CAS 477510-99-9) present a fundamentally different spatial orientation of the benzamide aryl ring, which would generate distinct docking poses and potentially misleading computational predictions if inadvertently substituted.

Quote Request

Request a Quote for (E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.